[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride
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Overview
Description
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C8H16ClF2NO and a molecular weight of 215.67 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride typically involves the reaction of piperidine derivatives with difluoroethyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted piperidine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a building block in organic synthesis.
Methylpiperidine: A methyl-substituted piperidine with similar applications in pharmaceuticals and organic chemistry.
Fluoropiperidine: A fluorine-substituted piperidine with unique properties due to the presence of fluorine atoms.
The uniqueness of this compound lies in its difluoroethyl group, which imparts specific chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C8H16ClF2NO |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
[4-(2,2-difluoroethyl)piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-7(10)5-8(6-12)1-3-11-4-2-8;/h7,11-12H,1-6H2;1H |
InChI Key |
IXRDVBGMCHVOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC(F)F)CO.Cl |
Origin of Product |
United States |
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